molecular formula C46H64N14O12S2 B038191 Argipressin, hydroxy-pro(4)- CAS No. 112935-96-3

Argipressin, hydroxy-pro(4)-

Numéro de catalogue: B038191
Numéro CAS: 112935-96-3
Poids moléculaire: 1069.2 g/mol
Clé InChI: ZYPHFYVLPCRMHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Argipressin (also known as vasopressin or arginine vasopressin, AVP) is a nonapeptide hormone with critical roles in regulating blood pressure, plasma osmolality, and renal water reabsorption via V1 (vascular) and V2 (renal) receptors . Clinically, it is utilized in septic shock, diabetes insipidus, and perioperative settings to reduce blood loss during liver resection . Its vasoconstrictive properties stem from V1 receptor activation, while V2 receptor agonism mediates antidiuretic effects . Despite its therapeutic benefits, argipressin carries risks of ischemia, water intoxication, and cardiac complications, necessitating careful dosing and monitoring .

Propriétés

Numéro CAS

112935-96-3

Formule moléculaire

C46H64N14O12S2

Poids moléculaire

1069.2 g/mol

Nom IUPAC

1-[9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-22-hydroxy-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H64N14O12S2/c47-28-22-73-74-23-33(45(72)59-15-5-9-34(59)42(69)54-29(8-4-14-52-46(50)51)39(66)53-20-37(49)64)58-41(68)31(19-36(48)63)56-43(70)35-18-27(62)21-60(35)44(71)32(17-24-6-2-1-3-7-24)57-40(67)30(55-38(28)65)16-25-10-12-26(61)13-11-25/h1-3,6-7,10-13,27-35,61-62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H,53,66)(H,54,69)(H,55,65)(H,56,70)(H,57,67)(H,58,68)(H4,50,51,52)

Clé InChI

ZYPHFYVLPCRMHN-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

SMILES canonique

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)N2)CC(=O)N)O)CC4=CC=CC=C4)CC5=CC=C(C=C5)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Séquence

CYFXNCPRG

Synonymes

4-hydroxy-Pro-argipressin
4-OH-Pro-AVP
arginine vasopressin, hydroxy-Pho(4)-
argipressin, hydroxy-Pro(4)-
argipressin, hydroxyproline(4)-

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

Argipressin shares structural homology with other vasopressin analogs and neurohypophysial hormones, though modifications confer distinct pharmacological profiles:

Compound Structural Features Key Modifications
Argipressin Nonapeptide: Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH₂ Natural sequence; disulfide bridge (Cys1–Cys6)
Desmopressin 1-deamino-8-D-arginine vasopressin Deamination at position 1; D-Arg substitution at position 8
Oxytocin Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ Ile³ and Leu⁸ substitutions

Desmopressin’s structural alterations enhance V2 selectivity and prolong activity, reducing vasoconstrictive side effects compared to argipressin . Oxytocin, while structurally similar, diverges in receptor specificity, primarily targeting oxytocin receptors involved in uterine contraction and social bonding .

Pharmacological and Receptor Selectivity Profiles

Compound Receptor Selectivity Primary Mechanisms
Argipressin V1 ≫ V2 - V1: Vasoconstriction, platelet aggregation
- V2: Water reabsorption, von Willebrand factor release
Desmopressin V2 ≫ V1 Enhanced antidiuretic effect with minimal vascular effects
Oxytocin Oxytocin receptors Uterine contraction, milk ejection, social behavior

Argipressin’s dual receptor activity makes it versatile but increases adverse event risks, whereas Desmopressin’s V2 selectivity optimizes safety in diabetes insipidus . Oxytocin’s distinct receptor engagement limits overlap in clinical applications .

Argipressin

  • Septic Shock: Reduces norepinephrine requirements by 30–50% at 0.03 IU/min, improving mean arterial pressure (MAP) and organ perfusion .
  • Liver Resection : Decreases intraoperative blood loss by 20–35% via portal vein vasoconstriction .
  • Diabetes Insipidus : Restores urine concentration at 0.1–0.3 IU/kg/day .

Desmopressin

  • Diabetes Insipidus : Longer duration of action (6–12 hours) with reduced dosing frequency .
  • Hemostasis : Promotes von Willebrand factor release in bleeding disorders .

Oxytocin

  • Obstetrics : Induces labor and prevents postpartum hemorrhage .

Pharmacokinetic Comparison

Parameter Argipressin Desmopressin
Half-Life 10–20 minutes 1.5–2.5 hours*
Metabolism Hepatic/renal Renal
Route IV infusion Intranasal/Oral

Q & A

Basic Research Questions

Q. How does the hydroxyproline substitution at position 4 influence Argipressin's receptor binding affinity and functional specificity?

  • Methodological Approach :

  • Use competitive radioligand binding assays (e.g., with tritiated vasopressin analogs) to quantify binding affinity (Ki) for vasopressin receptor subtypes (V1a, V1b, V2). Compare results between native Argipressin and hydroxy-pro(4)-modified analogs .
  • Employ molecular dynamics simulations to analyze conformational changes in the peptide backbone induced by hydroxyproline substitution, focusing on interactions with conserved receptor residues (e.g., transmembrane domain residues in V1a) .
  • Validate functional outcomes via cyclic AMP (V2) or calcium mobilization assays (V1a) in transfected HEK293 cells .

Q. What are the standard analytical methods for characterizing the purity and stability of Argipressin, hydroxy-pro(4)- in experimental formulations?

  • Methodological Approach :

  • High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to assess purity (>95% by AUC analysis) .
  • Circular dichroism (CD) spectroscopy to monitor secondary structure stability under varying pH and temperature conditions .
  • Mass spectrometry (MALDI-TOF or ESI-MS) for exact mass verification (e.g., observed m/z: ~1069.3 for [M+H]+) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on the pharmacokinetic profile of Argipressin, hydroxy-pro(4)- across different in vivo models?

  • Methodological Approach :

  • Conduct comparative pharmacokinetic studies in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., minipig) models, measuring plasma half-life, clearance, and tissue distribution via LC-MS/MS .
  • Analyze species-specific differences in protease activity (e.g., aminopeptidases) using ex vivo plasma stability assays .
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies variability and refine dosing protocols .

Q. What methodological considerations are critical when designing in vivo studies to assess the differential effects of Argipressin, hydroxy-pro(4)- versus native argipressin on renal hemodynamics?

  • Methodological Approach :

  • Use laser Doppler flowmetry or intravital microscopy in rodent models to measure renal blood flow and glomerular filtration rate (GFR) under controlled hypertensive conditions .
  • Implement telemetry systems for continuous blood pressure monitoring to correlate hemodynamic effects with plasma peptide levels .
  • Address confounding variables (e.g., endogenous vasopressin secretion) via hypophysectomy or pharmacological suppression .

Q. How can researchers optimize experimental protocols to distinguish between direct receptor-mediated effects and off-target signaling pathways of Argipressin, hydroxy-pro(4)-?

  • Methodological Approach :

  • Employ CRISPR-Cas9 knockout models (e.g., V1a receptor-deficient mice) to isolate receptor-specific effects .
  • Use phosphoproteomics (e.g., SILAC labeling) to map downstream signaling cascades (e.g., MAPK, PKC) in target tissues .
  • Validate specificity via co-administration with selective antagonists (e.g., SR49059 for V1a) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported EC50 values for Argipressin, hydroxy-pro(4)- in vasoconstrictive assays?

  • Methodological Approach :

  • Standardize assay conditions: Use identical buffer systems (e.g., HEPES vs. PBS), temperature (37°C), and endothelial cell integrity (e.g., pre-treatment with L-NAME to inhibit NO synthesis) .
  • Perform meta-analysis of published data to identify outliers and assess bias (e.g., publication bias toward lower EC50 values) .
  • Validate findings across multiple labs via collaborative reproducibility studies .

Experimental Design Frameworks

Q. What statistical power calculations are necessary for preclinical studies evaluating Argipressin, hydroxy-pro(4)- in disease models?

  • Methodological Approach :

  • Use G*Power software to estimate sample size based on effect size (Cohen’s d) from pilot data (e.g., d = 1.2 for blood pressure reduction) and α = 0.05 .
  • Apply Bonferroni correction for multiple comparisons (e.g., 4 hemodynamic endpoints → adjusted α = 0.0125) .
  • Report confidence intervals (95% CI) for primary outcomes to enhance transparency .

Critical Pitfalls to Avoid

  • Structural Mischaracterization : Always verify peptide sequence via Edman degradation or tandem MS/MS, as hydroxyproline substitution can alter fragmentation patterns .
  • Ethical Oversights : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing animal studies .
  • Data Overinterpretation : Differentiate between statistical significance (p < 0.05) and clinical relevance (e.g., effect size >15% change in GFR) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.